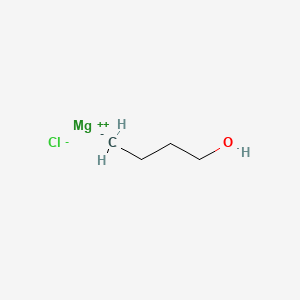
magnesium;butan-1-ol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;butan-1-ol;chloride is a compound that combines magnesium, butan-1-ol, and chloride. This compound is often used in organic synthesis, particularly in the formation of Grignard reagents, which are essential for various chemical reactions. The presence of magnesium and chloride ions in the compound makes it highly reactive and useful in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butan-1-ol;chloride typically involves the reaction of butan-1-ol with magnesium and a chloride source. One common method is the formation of a Grignard reagent, where butan-1-ol reacts with magnesium in the presence of an anhydrous ether solvent to form butylmagnesium chloride. The reaction is as follows:
CH3CH2CH2CH2OH+Mg+Cl2→CH3CH2CH2CH2MgCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process is carried out in controlled environments to ensure the purity and yield of the product. The use of high-purity magnesium and chloride sources, along with anhydrous conditions, is crucial for the successful production of this compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;butan-1-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanone and other oxidation products.
Reduction: It can be reduced to form butane and other reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions to form different alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and hydrogen bromide (HBr) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane, butanol.
Substitution: Butyl chloride, butyl bromide.
Scientific Research Applications
Magnesium;butan-1-ol;chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent in organic synthesis to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium;butan-1-ol;chloride involves the formation of a Grignard reagent, which acts as a nucleophile in various chemical reactions. The magnesium atom in the compound donates electrons to form a carbon-magnesium bond, making the carbon atom highly reactive. This allows the compound to participate in nucleophilic addition and substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Butylmagnesium bromide: Similar to butylmagnesium chloride but uses bromine instead of chlorine.
Ethylmagnesium chloride: Uses ethyl group instead of butyl group.
Phenylmagnesium chloride: Uses phenyl group instead of butyl group.
Uniqueness
Magnesium;butan-1-ol;chloride is unique due to its specific reactivity and the ability to form stable Grignard reagents. The presence of the butyl group provides distinct reactivity compared to other alkyl groups, making it suitable for specific synthetic applications.
Properties
CAS No. |
113116-55-5 |
|---|---|
Molecular Formula |
C4H9ClMgO |
Molecular Weight |
132.87 g/mol |
IUPAC Name |
magnesium;butan-1-ol;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-2-3-4-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
YCAZIHNLGSLFEJ-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCO.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















